![molecular formula C12H13F3N4O2 B2713063 3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2379987-75-2](/img/structure/B2713063.png)
3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
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Overview
Description
3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrrolidine ring and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amines with trifluoromethyl ketones under acidic conditions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring is often formed via cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Oxazolidinone Formation: The oxazolidinone moiety is introduced through cyclization reactions involving amino alcohols and carbonyl compounds under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidine ring using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The pyrimidine and pyrrolidine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidine
- 3-[1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Uniqueness
3-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity
Properties
IUPAC Name |
3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2/c13-12(14,15)9-1-3-16-10(17-9)18-4-2-8(7-18)19-5-6-21-11(19)20/h1,3,8H,2,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVWHNSHFSTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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